

# Sch 29482: A Technical Deep Dive into a Novel Penem Antibiotic

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sch 29482

Cat. No.: B1681537

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and early development of **Sch 29482**, a novel penem antibiotic synthesized by the Schering-Plough Corporation. The information presented herein is based on foundational studies published in the early 1980s, which laid the groundwork for understanding its antimicrobial potential.

## Introduction and Discovery

**Sch 29482** was identified as a promising broad-spectrum penem antibiotic with potent bactericidal activity against a range of Gram-positive and Gram-negative bacteria.<sup>[1]</sup> Notably, it demonstrated stability against  $\beta$ -lactamases, a common mechanism of bacterial resistance to  $\beta$ -lactam antibiotics. Early research also indicated that **Sch 29482** could be absorbed orally in animal models, a significant advantage for antibiotic delivery.<sup>[2]</sup> The initial synthesis of **Sch 29482** was reported by A. K. Ganguly and his team at Schering-Plough.<sup>[2]</sup>

## Physicochemical Properties

| Property          | Value            |
|-------------------|------------------|
| Chemical Name     | Sch 29482 Sodium |
| Molecular Formula | C10H12NNaO4S2    |
| Molecular Weight  | 297.33 g/mol     |

Source: GSRS

## Antimicrobial Spectrum and In-Vitro Activity

**Sch 29482** demonstrated a wide range of in-vitro activity against numerous bacterial isolates. The following tables summarize the Minimum Inhibitory Concentrations (MICs) for various organisms as reported in early studies.

### Gram-Positive Aerobes

| Organism                         | MIC50 (mg/L) | MIC90 (mg/L) |
|----------------------------------|--------------|--------------|
| Staphylococcus aureus            | ≤0.5         | >0.5         |
| Coagulase-negative staphylococci | -            | ≤8           |
| Streptococcus pneumoniae         | -            | ≤8           |
| Viridans group streptococci      | -            | ≤8           |
| Group B streptococci             | -            | ≤8           |
| Enterococci                      | >8           | >8           |

Source: Journal of Antimicrobial Chemotherapy[[1](#)]

### Gram-Negative Aerobes

| Organism                                    | MIC50 (mg/L) | MIC90 (mg/L) |
|---------------------------------------------|--------------|--------------|
| Enterobacteriaceae                          | -            | ≤8           |
| Aminoglycoside-resistant Enterobacteriaceae | -            | ≤8           |
| Acinetobacter sp.                           | -            | -            |
| Pseudomonas spp.                            | >8           | >8           |

Source: Journal of Antimicrobial Chemotherapy[[1](#)]

## Streptococci

| Organism                                      | MIC Range (mg/L)  |
|-----------------------------------------------|-------------------|
| Viridans and $\beta$ -haemolytic streptococci | $\leq 0.13 - 0.5$ |
| Group A streptococci                          | $\leq 0.13$       |
| Streptococcus mutans                          | $\leq 0.13$       |
| Streptococcus salivarius                      | $\leq 0.13$       |

Source: Journal of Antimicrobial Chemotherapy[3]

## Experimental Protocols

### In-Vitro Antimicrobial Susceptibility Testing

The in-vitro activity of **Sch 29482** was determined using the agar dilution method as recommended by the International Collaborative Study (ICS) and the World Health Organization (WHO).[1]

Methodology:

- Bacterial Isolates: Clinical isolates were used.
- Media: Mueller-Hinton agar was utilized for most aerobic organisms.
- Inoculum: A standardized bacterial suspension was prepared and applied to the agar plates containing serial dilutions of **Sch 29482** and comparator antibiotics.
- Incubation: Plates were incubated at 35°C for 18-24 hours.
- MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism.

### Pharmacokinetic Studies in Rats

Pharmacokinetic parameters of **Sch 29482** were evaluated in rats following intravenous and oral administration.

**Methodology:**

- Animal Model: Male Sprague-Dawley rats were used.
- Drug Administration:
  - Intravenous (IV): A single dose of 30 mg/kg was administered.
  - Oral (PO): Doses of 10, 30, and 100 mg/kg were administered.
- Sample Collection: Blood samples were collected at various time points post-administration.
- Drug Concentration Analysis: Serum levels of **Sch 29482** were determined by a high-pressure liquid chromatography (HPLC) method.
- Pharmacokinetic Analysis: Serum concentration-time data were analyzed to determine key pharmacokinetic parameters.

**Pharmacokinetic Parameters in Rats (IV Administration - 30 mg/kg):**

| Parameter                                               | Value |
|---------------------------------------------------------|-------|
| $t_{1/2} \alpha$ (h)                                    | 0.26  |
| $t_{1/2} \beta$ (h)                                     | 1.23  |
| Volume of Distribution (Central Compartment)<br>(ml/kg) | 171   |
| Overall Volume of Distribution (ml/kg)                  | 294   |
| Total Body Clearance (ml/min/kg)                        | 2.75  |
| Absolute Bioavailability (Oral)                         | ~37%  |

Source: Journal of Antimicrobial Chemotherapy[4]

## Development History and Unresolved Questions

The initial publications in 1982 painted a promising picture for **Sch 29482** as a novel, orally active penem antibiotic.[2][4] Studies highlighted its broad spectrum of activity, including against  $\beta$ -lactamase-producing strains, and favorable preclinical pharmacokinetics.[1][4][5] An in-vivo study in a rabbit model of syphilis also showed its potential efficacy.[6]

However, the development trajectory of **Sch 29482** beyond these initial studies is not well-documented in publicly available literature. There is a notable absence of published clinical trial data in humans, and it is unclear whether the drug progressed to later stages of clinical development. The reasons for this apparent halt in development are not explicitly stated in the available resources. Possible factors could include unforeseen adverse effects, challenges in manufacturing or formulation, strategic decisions within Schering-Plough, or the emergence of other antibiotics with more favorable profiles. Without further information, the ultimate fate of **Sch 29482** remains an open question in the history of antibiotic development.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for determining the in-vitro antimicrobial susceptibility of **Sch 29482**.

[Click to download full resolution via product page](#)

Caption: The known early development path and the unknown later stages of **Sch 29482**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A systematic scoping review of faropenem and other oral penems: treatment of Enterobacterales infections, development of resistance and cross-resistance to carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dvm360.com [dvm360.com]
- 3. mdpi.com [mdpi.com]
- 4. History of penicillin - Wikipedia [en.wikipedia.org]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Oral Antibiotics in Clinical Development for Community-Acquired Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Sch 29482: A Technical Deep Dive into a Novel Penem Antibiotic]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681537#sch-29482-discovery-and-development-history]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)